Benzyl cinnamate

描述

肉桂酸苄酯是一种有机化合物,它是肉桂酸和苯甲醇形成的酯。它以其令人愉悦的香气而闻名,通常被描述为香脂味和微辣,类似于肉桂。 这种化合物常见于各种香脂中,如秘鲁香脂和妥鲁香脂 .

准备方法

合成路线和反应条件: 肉桂酸苄酯可以通过苯甲醇和肉桂酸之间的酯化反应合成。这种反应通常需要使用催化剂,例如硫酸,来加速反应过程。 苯甲醇中的羟基与肉桂酸中的羧基结合,生成水并形成肉桂酸苄酯 .

工业生产方法: 一种工业方法包括将二甲基亚砜作为溶剂,将氢氧化钠-碳酸钾混合水溶液作为催化剂,以及将四丁基溴化铵作为相转移催化剂与乙酸苄酯混合。然后缓慢加入苯甲醛,同时将温度保持在 5°C 以下。加入完成后,将温度保持在 25-30°C 3-5 小时。然后加入硫酸调节 pH 值,过滤溶液,并通过减压回收溶剂和过量的苯甲醛。 获得的固体用无水乙醇洗涤、干燥和重结晶,得到肉桂酸苄酯 .

反应类型:

酯化反应: 如上所述,肉桂酸苄酯是通过苯甲醇和肉桂酸的酯化反应形成的。

氧化反应: 肉桂酸苄酯可以发生氧化反应,但具体条件和产物取决于所用试剂。

取代反应: 它可以参与取代反应,其中分子中的官能团被其他基团取代。

常用试剂和条件:

催化剂: 硫酸通常用作酯化过程的催化剂。

溶剂: 二甲基亚砜在某些工业制备方法中用作溶剂。

相转移催化剂: 四丁基溴化铵用于在某些工业过程中促进反应.

主要产品:

- 酯化反应的主要产物是肉桂酸苄酯本身。其他反应可能根据所用条件和试剂产生不同的衍生物。

科学研究应用

Fragrance and Cosmetic Industry

Key Uses:

- Fragrance Component: Benzyl cinnamate is widely used in perfumes and scented products due to its sweet, floral aroma. It enhances the overall scent profile of various formulations.

- Cosmetics: In lotions and creams, it serves not only as a fragrance but also offers skin-conditioning benefits, making products more appealing to consumers .

Case Study:

A study highlighted the incorporation of this compound in various cosmetic formulations, demonstrating its effectiveness in enhancing fragrance stability and consumer preference. The compound's safety profile was evaluated through extensive sensory tests and dermatological assessments, confirming its non-irritating nature .

Food Industry

Key Uses:

- Flavoring Agent: this compound is employed as a flavoring agent in food products, particularly in confectionery and baked goods. Its aromatic properties contribute to the overall taste experience .

Data Table: Applications in Food Products

| Product Type | Application | Concentration Used |

|---|---|---|

| Baked Goods | Flavor enhancer | 0.1% - 0.5% |

| Confectionery | Flavoring agent | 0.05% - 0.2% |

| Beverages | Aroma enhancer | 0.1% - 0.3% |

Pharmaceutical Applications

Key Uses:

- Drug Formulation: this compound has potential applications in enhancing the solubility and bioavailability of certain active pharmaceutical ingredients (APIs). It can serve as a solvent or co-solvent in drug formulations .

Case Study:

Research investigating the pharmacokinetics of this compound revealed its ability to improve the solubility of poorly soluble drugs. In vitro studies demonstrated that formulations containing this compound exhibited enhanced absorption characteristics compared to controls without it .

Research Applications

Key Uses:

- Model Compound: In scientific studies, this compound is often used as a model compound for investigating esterification reactions and developing new synthetic methodologies. Its enzymatic synthesis has been explored extensively due to its eco-friendly attributes .

Data Table: Enzymatic Synthesis Parameters

| Parameter | Optimal Value |

|---|---|

| Enzyme Type | Lipase TLIM |

| Reaction Medium | Isooctane |

| Temperature | 60 °C |

| Molar Ratio (Acid:Alcohol) | 1:3 |

| Yield | Up to 97.4% |

Antioxidant and Antimicrobial Activities

Research indicates that this compound exhibits notable antioxidant properties, which contribute to its potential health benefits. Additionally, it has shown antimicrobial activity against various pathogens, making it a candidate for further exploration in health-related applications.

Case Study:

A study evaluated the antioxidant activity of this compound using various assays (DPPH, ABTS). The results indicated significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements .

作用机制

肉桂酸苄酯的作用机制涉及它与微生物细胞膜的相互作用。 例如,已证明它可以抑制苯甲酸酯 4-羟化酶 (CYP53),这种酶参与真菌代谢 。这种抑制会破坏真菌细胞膜,从而导致其抗真菌作用。 该化合物的抗菌活性也归因于其干扰微生物细胞壁合成和功能的能力 .

类似化合物:

肉桂酸: 与肉桂酸苄酯一样,肉桂酸具有类似的结构,但缺少苄基酯基团。它也用于调味和香料。

苯甲酸苄酯: 这种化合物的结构类似,但具有苯甲酸酯而不是肉桂酸酯。它用作香料成分,并在医学上用于治疗疥疮和虱子。

肉桂酸乙酯: 肉桂酸的另一种酯,肉桂酸乙酯,用于调味和香料。

独特性: 肉桂酸苄酯的苄基和肉桂酸酯基团的独特组合赋予其独特的芳香特性和生物活性。 它令人愉悦的香气和低毒性使其在化妆品和食品行业中特别有价值 .

相似化合物的比较

Cinnamic Acid: Like benzyl cinnamate, cinnamic acid has a similar structure but lacks the benzyl ester group. It is also used in flavoring and fragrances.

Benzyl Benzoate: This compound is similar in structure but has a benzoic acid ester instead of cinnamic acid. It is used as a fragrance ingredient and in medicinal applications for treating scabies and lice.

Ethyl Cinnamate: Another ester of cinnamic acid, ethyl cinnamate, is used in flavorings and fragrances.

Uniqueness: this compound’s unique combination of a benzyl group and a cinnamate group gives it distinct aromatic properties and biological activities. Its pleasant aroma and low toxicity make it particularly valuable in the cosmetics and food industries .

生物活性

Benzyl cinnamate is an organic compound that has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

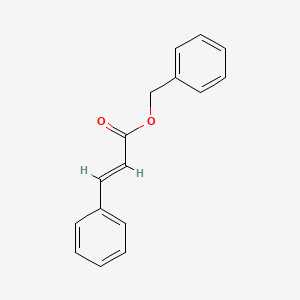

This compound is an ester formed from the condensation of benzyl alcohol and cinnamic acid. Its molecular formula is , and it features a phenyl group attached to a cinnamate moiety, which contributes to its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In one study, the compound demonstrated an IC50 value of 149.8 mg/mL against the DPPH free radical, indicating its capacity to scavenge free radicals, albeit with lower efficiency compared to stronger antioxidants like ascorbic acid (IC50 = 0.002 mg/mL) and BHT (IC50 = 0.005 mg/mL) . The relationship between concentration and antioxidant capacity was linear, suggesting that higher concentrations of this compound enhance its antioxidant effects.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 149.8 |

| Ascorbic Acid | 0.002 |

| BHT | 0.005 |

Toxicity Studies

This compound has also been evaluated for its toxicity . In a study using Artemia salina as a bioindicator, the lethal dose (LD50) was found to be 436.7 μg/mL. This indicates a significant level of toxicity, which raises concerns about its potential cytotoxic effects against human cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies:

- Minimum Inhibitory Concentration (MIC) : this compound exhibited an MIC of 537.81 μM against Staphylococcus aureus and Staphylococcus epidermidis, but showed reduced activity against Pseudomonas aeruginosa (MIC = 1075.63 μM) .

- Mechanism of Action : The compound's efficacy is attributed to its lipophilicity, which facilitates penetration into bacterial membranes, enhancing its antimicrobial action .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 537.81 |

| Staphylococcus epidermidis | 537.81 |

| Pseudomonas aeruginosa | 1075.63 |

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties . Its cytotoxicity against certain cancer cell lines has been indicated through various assays, although specific mechanisms remain under investigation . The compound's ability to induce apoptosis in tumor cells could be a promising area for further research.

Case Studies and Applications

- Production Optimization : A study optimized the enzymatic production of this compound using immobilized lipase NS88011, achieving a high yield while maintaining enzyme stability over multiple cycles .

- Industrial Applications : Due to its biological activities, this compound is being explored for use in cosmetics and pharmaceuticals, particularly in formulations aimed at providing antioxidant protection and antimicrobial effects .

属性

IUPAC Name |

benzyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHOLYJTSCBCGC-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880905 | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a sweet odor of balsam; Practically insoluble in water; mp = 39 deg C; [Merck Index], White to pale yellow solid | |

| Record name | Benzyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228-230 °C @ 22 mm Hg | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

GREATER THAN 100 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 IN 90% ALCOHOL, Practically insol in water, propylene glycol and glycerin. Sol in alcohol, ether, oils., insoluble in water; soluble in oils, very soluble (in ethanol) | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/557/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.109 AT 15 °C, PRISMS; SADTLER REFERENCE NUMBER: 1520 (IR, PRISM); 430 (UV); 104 (NMR); DENSITY: 1.109 @ 15 °C /TRANS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 173.8 °C | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO PALE-YELLOW, FUSED, CRYSTALLINE SOLID, Crystals from 95% ethanol, White crystals | |

CAS No. |

103-41-3, 78277-23-3 | |

| Record name | Benzyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-propenoic acid, 3-phenyl-, phenylmethyl ester, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V67O3RO97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39 °C, MELTING POINT: 35-36 °C /TRANS/; 30 °C /CIS/ | |

| Record name | BENZYL CINNAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。